1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid
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Overview
Description
1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclopropane ring and a fluorophenoxy group
Preparation Methods
The synthesis of 1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol and cyclopropane-1-carboxylic acid.
Reaction Conditions: The reaction conditions often involve the use of reagents like sodium hydride (NaH) and solvents such as dimethylformamide (DMF) to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactions using similar reagents and conditions, with additional steps for purification and quality control to ensure the consistency and purity of the final product
Chemical Reactions Analysis
1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function and activity.
Pathways: It can modulate various biochemical pathways, leading to changes in cellular processes and physiological responses
Comparison with Similar Compounds
1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(trifluoromethyl)cyclopropane-1-carboxylic acid and methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate share structural similarities but differ in their functional groups and properties.
Uniqueness: The presence of the fluorophenoxy group in this compound imparts unique chemical and biological properties, making it distinct from other cyclopropane derivatives
Biological Activity
1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropane ring substituted with a 4-fluorophenoxy group and a carboxylic acid moiety. Its molecular formula is C11H11F1O3, which contributes to its unique biological properties.
Research indicates that cyclopropane derivatives often exhibit diverse biological activities, including enzyme inhibition, antimicrobial effects, and potential roles in plant growth regulation. The specific mechanisms by which this compound exerts its effects are still under investigation but may involve:
- Inhibition of Ethylene Biosynthesis : Similar compounds have shown effectiveness in inhibiting the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), crucial for ethylene production in plants .
- Antimicrobial Activity : Cyclopropane derivatives are known for their antimicrobial properties, which may be applicable to this compound as well .
Biological Activity Overview
A summary of the biological activities associated with this compound is presented in the following table:
Study on Ethylene Biosynthesis Inhibition
In an in silico study, various cyclopropanecarboxylic acids were analyzed for their ability to inhibit ACO2 in Arabidopsis thaliana. The docking studies indicated that the binding affinity of this compound was comparable to known inhibitors, suggesting its potential as a plant growth regulator .
Antimicrobial Activity Assessment
A study evaluated the antimicrobial properties of several cyclopropane derivatives. It was found that certain structural modifications, such as the introduction of fluorine atoms, enhanced the activity against specific bacterial strains. The results indicated that this compound could possess significant antimicrobial potential .
Research Findings
Recent studies have shown promising results regarding the biological activity of cyclopropane derivatives:
- In vitro Studies : Compounds similar to this compound demonstrated effective inhibition against pathogens like Candida albicans and Escherichia coli at micromolar concentrations .
- In vivo Studies : Animal models have been employed to assess the efficacy of these compounds in reducing pathogen load and regulating physiological processes related to ethylene production .
Properties
Molecular Formula |
C11H11FO3 |
---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
1-[(4-fluorophenoxy)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11FO3/c12-8-1-3-9(4-2-8)15-7-11(5-6-11)10(13)14/h1-4H,5-7H2,(H,13,14) |
InChI Key |
KYZGHYOMWMRZRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(COC2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
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